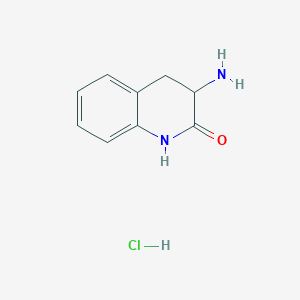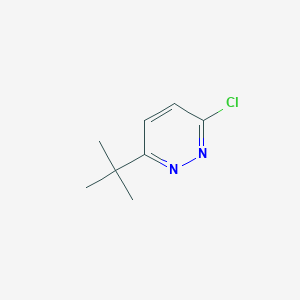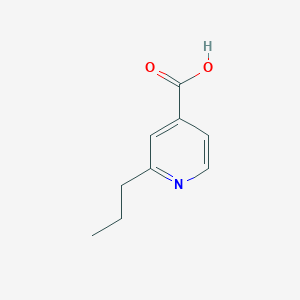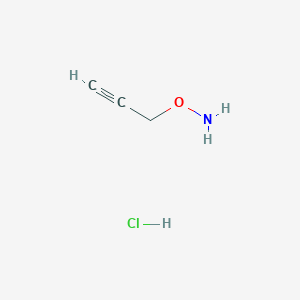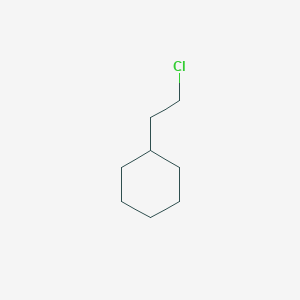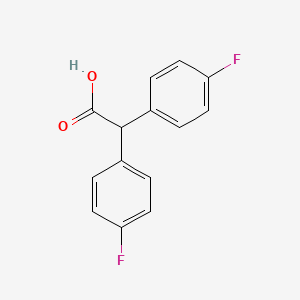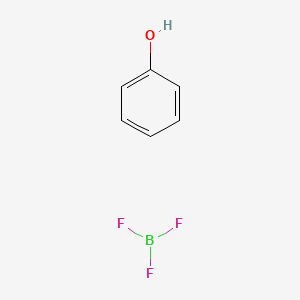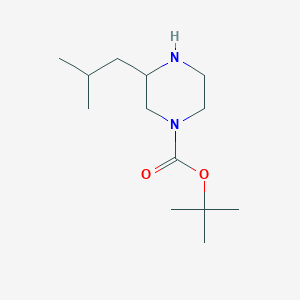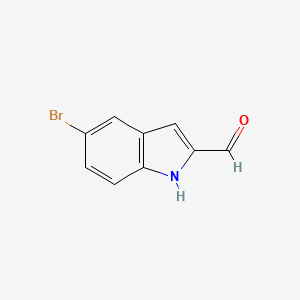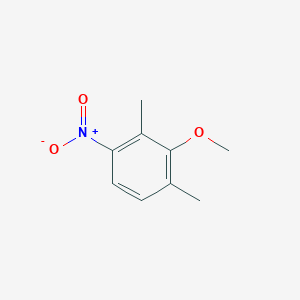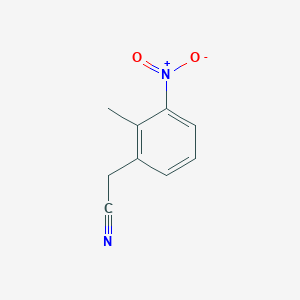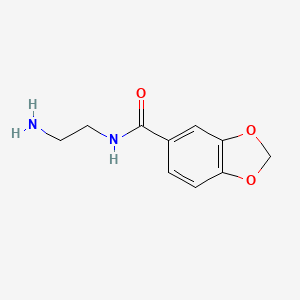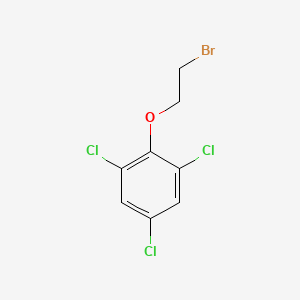
2-(2-Bromoethoxy)-1,3,5-trichlorobenzene
Übersicht
Beschreibung
The compound “2-(2-Bromoethoxy)-1,3,5-trichlorobenzene” is likely a halogenated organic compound. It contains a benzene ring, which is a six-carbon ring with alternating double bonds, substituted with three chlorine atoms and an ethoxy group which is further substituted with a bromine atom .
Molecular Structure Analysis
The molecular structure of “2-(2-Bromoethoxy)-1,3,5-trichlorobenzene” would consist of a benzene ring substituted with three chlorine atoms and a bromoethoxy group .Wissenschaftliche Forschungsanwendungen
- Summary of Application : “2-(2-Bromoethoxy)-tert-butyldimethylsilane”, commonly known as BEDMS, is a versatile organosilicon compound extensively employed in scientific research. Its colorless and volatile liquid nature, combined with solubility in most organic solvents, makes it a valuable reagent across various applications .
- Summary of Application : A series of chalcone derivatives with bromo ethoxy, propoxy, butoxy, pentoxy and hexyloxy side chains in the ortho-position were synthesized. These compounds were characterized by 1 H NMR, HRMS and the crystalline structures of two compounds were further characterized by X-ray crystal diffraction .
- Methods of Application : The synthesis of 2’-hydroxychalcone was performed according to literature procedures. α-Glucosidase (EC3.2.1.20) and 4-Nitrophenyl-α-d-gluocpynoaside (PNPG) were obtained from Sigma. Other reactants of AR grade were obtained commercially and used without further purification. 1 H NMR analyses were performed on a Varian VNMR 400 MHz .
- Results or Outcomes : Among the five compounds, two showed inhibitory activity on α-glucosidase, but two increased the activity of α-glucosidase .
Gene Editing
Chemical Crystallography
Eigenschaften
IUPAC Name |
2-(2-bromoethoxy)-1,3,5-trichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl3O/c9-1-2-13-8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLHGSIWKATBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCBr)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543947 | |
| Record name | 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethoxy)-1,3,5-trichlorobenzene | |
CAS RN |
26378-23-4 | |
| Record name | 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26378-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

